molecular formula C12H10N2 B14421033 6-Ethenyl-2,2'-bipyridine CAS No. 79964-37-7

6-Ethenyl-2,2'-bipyridine

Cat. No.: B14421033
CAS No.: 79964-37-7
M. Wt: 182.22 g/mol
InChI Key: CKGWRACYBMTVKH-UHFFFAOYSA-N
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Description

6-Ethenyl-2,2’-bipyridine is a derivative of 2,2’-bipyridine, a well-known ligand in coordination chemistry. This compound features an ethenyl group attached to the 6th position of the bipyridine structure, which can significantly influence its chemical properties and applications. The presence of the ethenyl group allows for additional reactivity and functionalization, making it a versatile compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethenyl-2,2’-bipyridine typically involves the functionalization of 2,2’-bipyridine. One common method is the Horner-Wadsworth-Emmons coupling reaction, where 4,4’-bis(diethylmethylphosphonate)-2,2’-bipyridine is reacted with the requisite aldehydes in the presence of t-BuOK in dry THF solution . This reaction is carried out under dark conditions for about 2 hours to yield the desired ethenyl-substituted bipyridine.

Industrial Production Methods

Industrial production methods for 6-Ethenyl-2,2’-bipyridine are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to achieve high yields and purity.

Mechanism of Action

The mechanism of action of 6-Ethenyl-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. The ethenyl group can participate in coordination with metal centers, influencing the electronic properties of the resulting complexes. These complexes can then interact with molecular targets through various pathways, such as electron transfer in DSSCs or luminescence in biological imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethenyl-2,2’-bipyridine is unique due to the presence of the ethenyl group, which provides additional reactivity and functionalization options compared to its analogs. This makes it particularly valuable in applications requiring specific electronic or photophysical properties .

Properties

CAS No.

79964-37-7

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-ethenyl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C12H10N2/c1-2-10-6-5-8-12(14-10)11-7-3-4-9-13-11/h2-9H,1H2

InChI Key

CKGWRACYBMTVKH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC(=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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